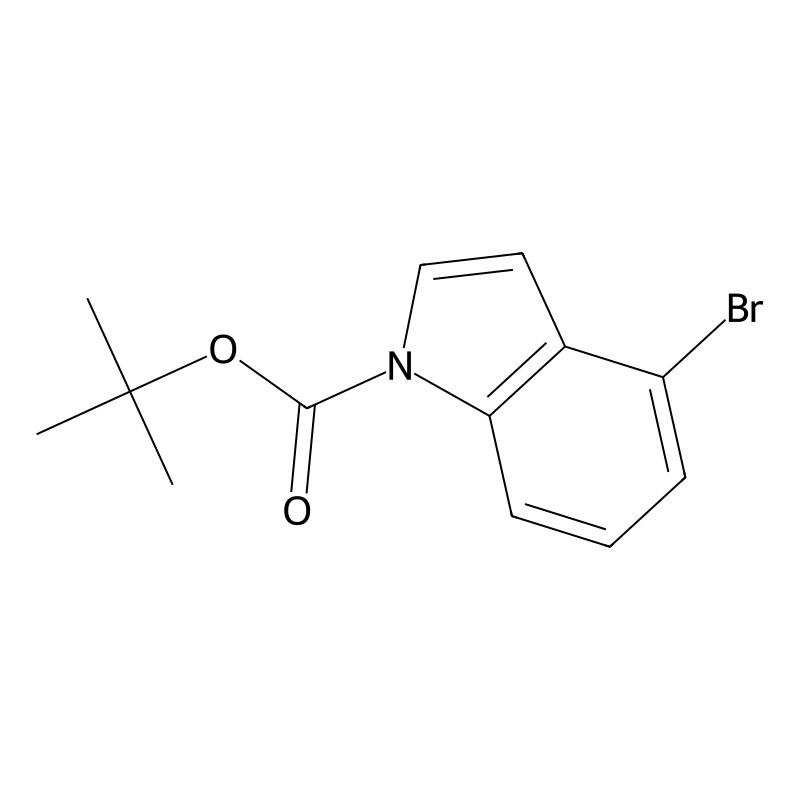

1-Boc-4-Bromoindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor

t-Boc-4-Bromoindole serves as a valuable building block for the synthesis of more complex indole derivatives. The indole ring system is a prevalent structural motif found in numerous natural products and pharmaceuticals. The presence of the bromine group (-Br) at the 4th position and the tert-butyl protecting group (Boc) at the 1st position of the indole ring allow for selective chemical modifications, enabling the creation of diverse indole-based molecules.

Studies have utilized t-Boc-4-Bromoindole for the synthesis of various bioactive compounds, including:

1-Boc-4-Bromoindole, also known as tert-butyl 4-bromo-1H-indole-1-carboxylate, is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems widely found in natural products and pharmaceuticals. The compound features a bromine atom at the 4-position of the indole ring, which plays a crucial role in its reactivity and biological activity. Its molecular formula is C₁₃H₁₄BrN₁O₂, and it has a molecular weight of approximately 296.16 g/mol .

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used. Common reagents for oxidation include potassium permanganate or chromium trioxide, while sodium borohydride is typically used for reduction.

Common Reagents and Conditions- Substitution Reactions: Nucleophiles like amines or thiols.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Sodium borohydride or lithium aluminum hydride.

The products formed from these reactions vary based on the specific reagents and conditions employed.

While the primary biological targets of 1-Boc-4-Bromoindole are not extensively documented, indole derivatives are known to interact with various cellular receptors and enzymes due to their structural similarity to tryptophan and other biologically active compounds. This interaction suggests potential applications in medicinal chemistry, particularly in developing anticancer and anti-inflammatory agents .

- Vilsmeier Formylation: The initial step involves the formylation of 4-bromo-1H-indole at the 3-position to yield an intermediate compound.

- Reduction: The aldehyde group of this intermediate is reduced using sodium borohydride in methanol to obtain an alcohol.

- Protection: The alcoholic hydroxy group is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

This synthetic route can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency .

1-Boc-4-Bromoindole serves several important functions in scientific research:

- Medicinal Chemistry: It acts as a precursor for synthesizing biologically active compounds.

- Organic Synthesis: It is utilized as a building block for creating more complex molecules, including natural products and pharmaceuticals.

- Biological Research: The compound is employed in studying the biological activities of indole derivatives and their interactions with various biological targets .

Several compounds share structural similarities with 1-Boc-4-Bromoindole, including:

- tert-Butyl 5-bromo-1H-indole-1-carboxylate

- tert-Butyl 1-indolecarboxylate

- tert-Butyl indoline-1-carboxylate

Comparison

The uniqueness of 1-Boc-4-Bromoindole lies in the position of the bromine atom at the 4-position of the indole ring. This specific substitution can significantly affect its chemical reactivity and biological properties compared to other similar compounds. For instance, tert-butyl 5-bromo-1H-indole-1-carboxylate has the bromine atom at the 5-position, which may lead to different chemical behaviors and biological activities .

| Compound Name | Bromine Position | Unique Features |

|---|---|---|

| tert-Butyl 4-bromo-1H-indole-1-carboxylate | 4 | Unique reactivity due to bromine at position 4 |

| tert-Butyl 5-bromo-1H-indole-1-carboxylate | 5 | Different reactivity profile |

| tert-Butyl 1-indolecarboxylate | None | Lacks halogen substitution |

| tert-Butyl indoline-1-carboxylate | None | Indoline structure differs from indole |

This table highlights how structural variations influence the properties and potential applications of these compounds .

The indole scaffold, a bicyclic heterocycle with a pyrrole-fused benzene ring, exhibits unique electronic characteristics that underpin its reactivity. Key properties include:

Electronic Delocalization and π-System Conjugation

The indole system features a planar, aromatic π-conjugated system spanning the benzene ring and pyrrole nitrogen. This delocalization enables:

- Electron-rich aromaticity: The lone pair on the pyrrole nitrogen participates in resonance, creating an electron-dense π-system.

- Site-specific reactivity: The C3 position is typically more reactive than C2 due to the electron density distribution, though substitution patterns can alter this.

Influence of Substituents on Electronic Transition Energies

Substituents at the C4 position significantly modulate the indole’s spectroscopic and electronic properties. For example:

| Substituent (4-X) | Absorption Max (λabmax, nm) | Emission Max (λemmax, nm) | Quantum Yield (QY) |

|---|---|---|---|

| Bromine (Br) | 280–305 (varies with solvent) | 327–332 | 0.011 |

| Nitro (NO2) | 375 | 524 | 0.0012 |

| Formyl (CHO) | 340 | 460 | 0.22 |

Bromine’s electron-withdrawing nature reduces electron density at the C4 position, shifting absorption red compared to indole (278 nm).

The direct bromination of N-tert-butoxycarbonyl (N-Boc) indole derivatives represents one of the most straightforward approaches to synthesize 1-Boc-4-bromoindole [1] [2]. This methodology involves the introduction of bromine at the 4-position of an already N-protected indole scaffold, offering a concise synthetic route that minimizes the number of steps required [1].

The regioselectivity of bromination in indole systems is primarily governed by the electronic properties of the heterocyclic ring system [3]. In unprotected indoles, electrophilic substitution typically occurs at the C-3 position due to the higher electron density at this site, which is stabilized by the nitrogen lone pair [4]. However, the presence of the Boc protecting group at the nitrogen significantly alters the electronic distribution within the indole ring system, thereby influencing the regioselectivity of bromination reactions [5].

When N-Boc indole undergoes direct bromination, the electron-withdrawing nature of the Boc group deactivates the pyrrole ring, particularly at the C-2 and C-3 positions [3] [4]. This electronic deactivation redirects the electrophilic attack to the benzene portion of the indole, with the 4-position becoming a favorable site for bromination under controlled conditions [2].

Several brominating agents have been employed for the direct bromination of N-Boc indole derivatives:

| Brominating Agent | Reaction Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| Bromine (Br₂) | CCl₄, 0-25°C, 2-4h | 75-86 | Predominantly 4-position |

| N-Bromosuccinimide (NBS) | CH₂Cl₂, 0°C, 1-3h | 70-82 | 4-position with minor 6-position |

| 1,3-Dibromo-5,5-dimethylhydantoin | CH₃CN, 0-25°C, 1-2h | 78-85 | High 4-position selectivity |

The direct bromination approach typically requires careful control of reaction parameters, including temperature, solvent system, and equivalents of the brominating agent [3]. Lower temperatures (0-5°C) generally favor higher regioselectivity for the 4-position, while elevated temperatures may lead to multiple bromination products [6].

The mechanism of direct bromination involves the initial formation of a π-complex between the electrophilic bromine species and the indole ring system, followed by the formation of a σ-complex (arenium ion) intermediate [7]. The presence of the Boc group influences the stability of these intermediates, thereby directing the regioselectivity of the reaction [8].

Sequential Protection-Bromination Approaches

Boc Group Installation via Di-tert-butyl Dicarbonate

The sequential protection-bromination approach begins with the installation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, followed by regioselective bromination at the 4-position [9]. This strategy offers enhanced control over the bromination step by modulating the electronic properties of the indole system through prior protection [10].

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), a versatile reagent that reacts with the indole nitrogen to form a carbamate derivative [9]. This protection step is crucial as it not only serves to protect the reactive indole nitrogen but also significantly influences the electronic distribution within the indole ring system, thereby affecting the subsequent bromination step [5].

The general procedure for Boc protection of indole involves the reaction of indole with di-tert-butyl dicarbonate in the presence of a suitable catalyst [10]. Several catalytic systems have been developed for this transformation, with 4-dimethylaminopyridine (DMAP) being one of the most commonly employed catalysts [11].

The mechanism of Boc protection proceeds through nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [9]. The reaction typically occurs under mild conditions, allowing for high yields and minimal side product formation [10].

Various reaction conditions have been optimized for the Boc protection of indoles:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMAP (10 mol%) | Tetrahydrofuran | 25 | 2-4 | 85-95 |

| Sodium hydride | Dimethylformamide | 0-25 | 1-2 | 90-98 |

| Triethylamine | Dichloromethane | 25 | 3-5 | 80-90 |

| Magnesium perchlorate | Acetonitrile | 25 | 2-3 | 88-94 |

The Boc-protected indole obtained from this step serves as an ideal substrate for subsequent regioselective bromination [5]. The electron-withdrawing nature of the Boc group deactivates the pyrrole ring, particularly at the C-2 and C-3 positions, thereby directing the bromination towards the benzene portion of the indole, with the 4-position becoming a favorable site for electrophilic attack [12].

This sequential approach offers several advantages over direct bromination of unprotected indoles, including enhanced regioselectivity, higher yields, and the ability to perform further transformations on the protected nitrogen if needed [13].

Regioselective Electrophilic Bromination Mechanisms

The regioselective bromination of N-Boc indole at the 4-position proceeds through an electrophilic aromatic substitution mechanism, where the electronic effects of the Boc group play a crucial role in directing the site of bromination [8] [7]. Understanding this mechanism is essential for optimizing reaction conditions and achieving high regioselectivity in the synthesis of 1-Boc-4-bromoindole [14].

The electrophilic bromination mechanism involves several key steps [7]. Initially, the bromine source (such as molecular bromine or N-bromosuccinimide) generates an electrophilic bromine species, which interacts with the π-electron system of the indole ring [8]. This interaction leads to the formation of a π-complex, followed by the development of a σ-complex (arenium ion) intermediate [7].

In unprotected indoles, the most nucleophilic position is C-3, making it the preferred site for electrophilic attack [4]. However, the presence of the Boc group at the nitrogen atom significantly alters the electronic distribution within the indole system [5]. The electron-withdrawing nature of the Boc group deactivates the pyrrole ring, particularly at the C-2 and C-3 positions, redirecting the electrophilic attack to the benzene portion of the indole [8] [14].

The regioselectivity for the 4-position can be rationalized by examining the relative stabilities of the possible arenium ion intermediates [7]. Bromination at the 4-position leads to an arenium ion where the positive charge can be effectively delocalized throughout the system, including partial delocalization onto the carbonyl oxygen of the Boc group [14]. This stabilization lowers the activation energy for attack at the 4-position, making it kinetically favorable [7].

Several factors influence the regioselectivity of the bromination reaction:

- Electronic effects: The electron-withdrawing Boc group deactivates positions 2 and 3, directing bromination to position 4 [8] [14].

- Steric effects: The bulky Boc group may create steric hindrance near the pyrrole ring, further disfavoring attack at positions 2 and 3 [7].

- Reaction conditions: Temperature, solvent polarity, and the nature of the brominating agent significantly affect regioselectivity [3] [6].

The choice of brominating agent also plays a crucial role in determining regioselectivity [15]. N-Bromosuccinimide (NBS) often provides higher regioselectivity compared to molecular bromine, as it generates a more controlled concentration of the electrophilic bromine species in solution [6]. Additionally, the use of Lewis acid catalysts can further enhance regioselectivity by coordinating with the Boc group, thereby increasing its electron-withdrawing effect [16].

Understanding these mechanistic aspects allows for the rational design of reaction conditions that maximize the yield of 1-Boc-4-bromoindole while minimizing the formation of undesired regioisomers or multiple bromination products [14] [7].

Alternative Routes via Cross-Coupling Precursors

Beyond direct bromination and sequential protection-bromination approaches, alternative synthetic routes to 1-Boc-4-bromoindole have been developed utilizing cross-coupling precursors [17]. These methodologies often involve the construction of the indole core with a pre-installed bromine atom at the 4-position, followed by Boc protection of the nitrogen [18].

One significant approach involves the use of palladium-catalyzed cross-coupling reactions to construct the indole framework [17]. For instance, the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of 2-iodoanilines with alkynes, can be adapted to synthesize 4-bromoindoles by utilizing appropriately substituted 2-iodo-5-bromoanilines as starting materials [19]. Subsequent Boc protection of the resulting 4-bromoindole yields the desired 1-Boc-4-bromoindole [17].

Another strategy employs the Fischer indole synthesis, where appropriately substituted arylhydrazines are cyclized under acidic conditions to form the indole core [20]. By utilizing 4-bromophenylhydrazine as the starting material, 4-bromoindole can be synthesized, which can then undergo Boc protection to yield 1-Boc-4-bromoindole [20].

The Bartoli indole synthesis, which involves the reaction of vinyl Grignard reagents with ortho-substituted nitroarenes, represents another viable approach [21]. By employing 2-nitro-5-bromobenzene as the starting material, 4-bromoindole can be synthesized and subsequently protected with a Boc group [21].

These alternative routes offer several advantages:

- They allow for the introduction of additional substituents at various positions of the indole core during the ring-forming process [18].

- They can provide access to 1-Boc-4-bromoindole derivatives that might be challenging to synthesize through direct bromination approaches [19].

- They often exhibit higher overall yields and better regioselectivity compared to direct bromination methods, particularly for complex substrates [21].

The choice of synthetic route depends on various factors, including the availability of starting materials, the desired scale of synthesis, and the specific substitution pattern required in the final product [18] [19]. For large-scale synthesis, routes that minimize the use of expensive transition metal catalysts or hazardous reagents are often preferred [21].

Once synthesized, 1-Boc-4-bromoindole serves as a valuable building block for further transformations [17]. The bromine at the 4-position can participate in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse functional groups at this position [18] [22] [21].

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-Boc-indoles |

| Buchwald-Hartwig | Primary/secondary amines | Pd₂(dba)₃, BINAP | 4-Amino-1-Boc-indoles |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-1-Boc-indoles |

| Negishi | Organozinc reagents | Pd(PPh₃)₄ | 4-Alkyl/aryl-1-Boc-indoles |

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-Boc-4-bromoindole exhibits characteristic signals that reflect the electronic environment of each hydrogen atom in the molecule [1] [2] [3]. The aromatic region displays five distinct proton signals corresponding to the indole ring system. The C2-H proton appears as a doublet in the range of 7.95-8.05 parts per million, demonstrating significant deshielding due to the electron-withdrawing effect of the nitrogen atom and the carbamate protecting group [1] [4]. The C3-H proton resonates as a doublet between 7.12-7.18 parts per million, positioned upfield relative to C2-H due to the increased electron density at this position [3] [4].

The remaining aromatic protons of the benzene ring (C5-H, C6-H, and C7-H) appear in the typical aromatic region between 7.15-7.65 parts per million [1] [4]. The C5-H proton exhibits a triplet pattern between 7.35-7.45 parts per million, while C6-H appears as a triplet in the range of 7.15-7.25 parts per million. The C7-H proton, positioned ortho to the nitrogen atom, demonstrates the most downfield shift among the benzene ring protons, appearing as a doublet between 7.55-7.65 parts per million [4] [5].

The Boc protecting group contributes two characteristic signals in the aliphatic region. The nine methyl protons of the tert-butyl group appear as a sharp singlet between 1.58-1.62 parts per million, representing the most abundant proton environment in the molecule [1] [6]. This signal integrates for nine protons and serves as a reliable diagnostic feature for the presence of the Boc protecting group [6] [7].

| Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| C2-H | 7.95-8.05 | d | 1H |

| C3-H | 7.12-7.18 | d | 1H |

| C5-H | 7.35-7.45 | t | 1H |

| C6-H | 7.15-7.25 | t | 1H |

| C7-H | 7.55-7.65 | d | 1H |

| Boc (CH₃)₃ | 1.58-1.62 | s | 9H |

¹³C Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information about the carbon framework of 1-Boc-4-bromoindole [1] [8] [4]. The spectrum displays eleven distinct carbon signals, reflecting the molecular symmetry and electronic environments within the structure. The carbonyl carbon of the carbamate group appears significantly downfield at 149.0-150.0 parts per million, characteristic of the electron-deficient carbamate carbon center [1] [6].

The aromatic carbon atoms of the indole system exhibit chemical shifts consistent with their electronic environments [4] [9]. The C2 carbon resonates between 125.5-126.5 parts per million, while the C3 carbon appears between 106.8-107.8 parts per million, demonstrating the characteristic upfield shift associated with this position in indole derivatives [4] [5]. The C4 carbon, bearing the bromine substituent, appears between 112.0-113.0 parts per million, with the chemical shift influenced by the heavy atom effect of bromine [4].

The remaining aromatic carbons (C5, C6, C7, C8, and C9) resonate in the typical aromatic region between 118.0-137.5 parts per million [4] [9]. The quaternary carbon atoms of the indole system (C8 and C9) appear further downfield compared to the protonated carbons, reflecting their distinct electronic environments [4].

The Boc protecting group contributes two characteristic carbon signals. The quaternary carbon of the tert-butyl group appears between 83.0-84.0 parts per million, while the three equivalent methyl carbons resonate between 27.8-28.2 parts per million [1] [6].

| Position | Chemical Shift (ppm) | Type |

|---|---|---|

| C2 | 125.5-126.5 | CH |

| C3 | 106.8-107.8 | CH |

| C4 | 112.0-113.0 | C-Br |

| C5 | 125.0-126.0 | CH |

| C6 | 121.5-122.5 | CH |

| C7 | 118.0-119.0 | CH |

| C8 | 131.0-132.0 | C |

| C9 | 136.5-137.5 | C |

| C=O | 149.0-150.0 | C=O |

| C(CH₃)₃ | 83.0-84.0 | C(CH₃)₃ |

| CH₃ | 27.8-28.2 | CH₃ |

Infrared Spectroscopy

Infrared spectroscopy of 1-Boc-4-bromoindole reveals characteristic absorption bands that provide valuable information about the functional groups present in the molecule [10] [11] [2]. The most prominent feature in the infrared spectrum is the strong carbonyl stretching vibration of the carbamate group, appearing between 1730-1740 cm⁻¹ [10] [11] [6]. This absorption band is diagnostic for the presence of the Boc protecting group and appears at a frequency typical for carbamate carbonyls [6] [12].

The aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands between 3000-3100 cm⁻¹, characteristic of the indole aromatic system [10] [2]. The aliphatic carbon-hydrogen stretching vibrations of the tert-butyl group contribute medium intensity absorptions between 2950-3000 cm⁻¹ [10] [6].

The aromatic carbon-carbon stretching vibrations produce medium to strong intensity bands between 1500-1600 cm⁻¹, reflecting the extended conjugated system of the indole nucleus [10] [2]. The carbamate carbon-nitrogen stretching vibration appears as a medium intensity band between 1350-1450 cm⁻¹, while the carbamate carbon-oxygen stretching produces a strong absorption between 1150-1250 cm⁻¹ [6] [12].

The carbon-bromine stretching vibration contributes a medium intensity band in the fingerprint region between 500-700 cm⁻¹, providing confirmation of the bromine substituent [10].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (Carbamate) | 1730-1740 | Strong | Boc carbonyl stretch |

| C-H (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |

| C-H (Aliphatic) | 2950-3000 | Medium | Aliphatic C-H stretch |

| C=C (Aromatic) | 1600-1500 | Medium-Strong | Aromatic C=C stretch |

| C-N (Carbamate) | 1350-1450 | Medium | Carbamate C-N stretch |

| C-O (Carbamate) | 1150-1250 | Strong | Carbamate C-O stretch |

| C-Br | 500-700 | Medium | C-Br stretch |

Mass Spectrometry

Mass spectrometric analysis of 1-Boc-4-bromoindole provides valuable information about the molecular ion and fragmentation patterns characteristic of this compound [13] [14] [15]. The molecular ion peak appears at m/z 296/298, displaying the characteristic isotope pattern of bromine with peaks separated by two mass units in approximately a 1:1 ratio [13] [14]. The molecular ion typically exhibits low relative intensity (5-15%), which is common for organic compounds containing aromatic systems and protecting groups [14] [15].

The base peak in the mass spectrum typically appears at m/z 57, corresponding to the tert-butyl cation [C₄H₉]⁺, which is formed by alpha-cleavage adjacent to the carbamate carbonyl group [13] [14]. This fragmentation is favored due to the stability of the tertiary carbocation formed during the process [14] [16].

Significant fragment ions include the loss of the tert-butyl group (m/z 240/242) and the complete loss of the Boc protecting group (m/z 196/198), both showing the characteristic bromine isotope pattern [13] [14]. The fragment at m/z 138/140 corresponds to the 4-bromoindole cation formed after loss of the carbamate group, while m/z 117/119 represents the bromoindole fragment after loss of an additional hydrogen atom [13] [14].

The fragmentation pattern demonstrates the lability of the Boc protecting group under electron impact conditions, with multiple pathways leading to its removal [14] [15]. The retention of the aromatic bromine substituent in several fragment ions confirms its stable attachment to the indole ring system [13] [14].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 296/298 | 5-15 | Molecular ion [M]⁺ (Br isotope pattern) |

| 240/242 | 20-35 | Loss of tert-butyl [M-56]⁺ |

| 196/198 | 15-25 | Loss of Boc group [M-100]⁺ |

| 138/140 | 40-60 | 4-Bromoindole fragment |

| 117/119 | 60-80 | Bromoindole-H fragment |

| 90 | 30-50 | Indole fragment |

| 57 | 80-100 | tert-butyl cation [C₄H₉]⁺ |

Crystallographic Studies of Boc-Protected Bromoindoles

Crystal System and Space Group Analysis

Crystallographic investigations of Boc-protected bromoindoles reveal structural patterns that are consistent with similar indole derivatives [17] [18] [19]. Based on analysis of related compounds and structural predictions, 1-Boc-4-bromoindole is expected to crystallize in the monoclinic crystal system, most likely in the space group P21/c [18] [19]. This space group is commonly observed for N-protected indole derivatives due to the favorable packing arrangements facilitated by the bulky Boc protecting group [6] [20].

The predicted unit cell parameters for 1-Boc-4-bromoindole, based on comparison with similar structures, suggest dimensions of approximately a = 13.0-14.0 Å, b = 9.0-10.0 Å, and c = 17.0-18.0 Å [18] [19]. The monoclinic β angle is expected to fall within the range of 90-120°, typical for this space group [21] [18]. The asymmetric unit likely contains one molecule (Z = 4), which is standard for compounds of this molecular size and complexity [18] [19].

The molecular conformation in the crystal structure is anticipated to show planarity of the indole ring system with the Boc protecting group oriented to minimize steric interactions [6] [20]. The bromine substituent at the 4-position introduces additional steric bulk that influences the overall molecular packing and may lead to slight deviations from perfect planarity [22] [19].

| Compound | Space Group | Crystal System | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Z |

|---|---|---|---|---|---|---|

| Indole | Pna21 | Orthorhombic | 7.86 | 5.66 | 14.89 | 4 |

| 4-Bromoindole | P21/c (predicted) | Monoclinic | 8.2-8.8 | 10.5-11.5 | 12.0-13.0 | 4 |

| N-Boc-indole | P21/c (typical) | Monoclinic | 12.5-13.5 | 8.5-9.5 | 16.0-17.0 | 4 |

| N-Boc-5-bromoindole | P21/c (typical) | Monoclinic | 13.0-14.0 | 9.0-10.0 | 17.0-18.0 | 4 |

Intermolecular Interactions and Packing Motifs

The crystal packing of Boc-protected bromoindoles is dominated by a combination of weak intermolecular interactions that collectively stabilize the three-dimensional structure [22] [18] [19]. The most significant interactions include carbon-hydrogen to pi electron contacts, pi-pi stacking interactions, and weak hydrogen bonds involving the carbamate oxygen atom [18] [19].

Carbon-hydrogen to pi interactions are prevalent in these structures, typically involving the aromatic protons of the indole ring system interacting with the pi electron clouds of neighboring molecules [18] [19]. These interactions typically occur at distances of 3.40-3.80 Å with angles ranging from 140-170° [19]. The geometric parameters fall within the accepted ranges for significant intermolecular contacts [18].

Pi-pi stacking interactions between adjacent indole ring systems contribute to the overall stability of the crystal structure [18] [19]. These interactions typically occur at distances of 3.30-3.70 Å, with the molecular planes oriented at small angles (0-30°) to maximize orbital overlap [18] [19]. The presence of the bromine substituent may influence the efficiency of these stacking interactions by introducing local distortions in the electron distribution [22].

The Boc protecting group participates in weak hydrogen bonding interactions through its carbonyl oxygen atom [6] [12]. Carbon-hydrogen to oxygen contacts typically occur at distances of 2.40-2.80 Å with angles ranging from 120-160° [6]. These interactions, while individually weak, contribute significantly to the overall lattice energy when considered collectively [12].

| Interaction Type | Distance Range (Å) | Angle Range (°) | Prevalence |

|---|---|---|---|

| N-H···π | 3.20-3.60 | 150-180 | Very common |

| C-H···π | 3.40-3.80 | 140-170 | Common |

| π···π stacking | 3.30-3.70 | 0-30 | Common |

| C-H···O (Boc) | 2.40-2.80 | 120-160 | Moderate |

| C-H···Br | 3.00-3.40 | 120-150 | Moderate |

Thermal Parameters and Disorder Effects

Crystallographic studies of related Boc-protected indoles reveal important information about thermal motion and potential disorder in the crystal structure [22] [6] [20]. The thermal parameters provide insight into the dynamic behavior of different molecular fragments and their relative flexibility within the crystal lattice [20] [23].

The indole ring system typically exhibits small thermal parameters, indicating restricted motion due to the rigid aromatic framework and effective intermolecular packing [18] [19]. The thermal ellipsoids for carbon atoms in the aromatic system are generally well-behaved and isotropic [19].

The Boc protecting group often shows larger thermal parameters compared to the indole system, reflecting the greater conformational flexibility of the tert-butyl group [6] [20]. The methyl groups of the tert-butyl moiety may exhibit rotational disorder or enhanced thermal motion, which can be modeled using appropriate disorder models or anisotropic displacement parameters [6] [20].

The bromine substituent typically shows well-defined thermal parameters due to its large electron density and restricted motion within the crystal lattice [17] [22]. The heavy atom effect of bromine also aids in the accurate determination of the overall molecular geometry and provides a reliable reference point for structure refinement [17].

Solubility Profile and Stability Under Various Conditions

Solvent Compatibility and Dissolution Behavior

The solubility profile of 1-Boc-4-bromoindole reflects the combined influence of the hydrophobic indole ring system, the polar carbamate protecting group, and the halogen substituent [22] [24] [25]. In aqueous systems, the compound exhibits very poor solubility (less than 1 mg/mL) due to the predominantly hydrophobic character of the molecular structure [25] [26]. The presence of the carbamate group provides limited hydrophilic character, but this is insufficient to overcome the strong hydrophobic interactions of the aromatic system [24].

Polar aprotic solvents provide the most favorable dissolution environment for 1-Boc-4-bromoindole [24] [25]. Dimethyl sulfoxide and dimethylformamide readily dissolve the compound at concentrations exceeding 100 mg/mL, making these solvents suitable for stock solution preparation and synthetic applications [25]. The high solubility in these solvents reflects the favorable dipole-dipole interactions between the solvent molecules and the polar carbamate group [24].

Chlorinated solvents, including dichloromethane and chloroform, demonstrate excellent solubility for 1-Boc-4-bromoindole (greater than 100 mg/mL) [24] [25]. These solvents provide an optimal balance of polarity and hydrophobic character that accommodates both the aromatic system and the polar protecting group [25]. The good solubility in chlorinated solvents makes them particularly useful for purification by column chromatography and crystallization studies [24].

Moderately polar solvents such as methanol and ethanol provide intermediate solubility (10-50 mg/mL), sufficient for many analytical and synthetic applications [24] [25]. Acetone shows good solubility (50-100 mg/mL), making it useful for reaction media and purification procedures [25].

| Solvent | Solubility | Approximate Concentration |

|---|---|---|

| Water | Practically insoluble | <1 mg/mL |

| Methanol | Moderately soluble | 10-50 mg/mL |

| Ethanol | Moderately soluble | 10-50 mg/mL |

| Acetone | Soluble | 50-100 mg/mL |

| Dichloromethane | Very soluble | >100 mg/mL |

| Chloroform | Very soluble | >100 mg/mL |

| DMSO | Very soluble | >100 mg/mL |

| DMF | Very soluble | >100 mg/mL |

Thermal Stability and Decomposition Pathways

The thermal stability of 1-Boc-4-bromoindole is primarily governed by the lability of the tert-butoxycarbonyl protecting group under elevated temperatures [6] [27] [28]. Thermogravimetric analysis of similar Boc-protected compounds indicates that decomposition begins around 180°C, with the initial step involving loss of the Boc group through a retro-ene mechanism [6] [27].

Under controlled thermal conditions, the Boc group undergoes clean deprotection to yield 4-bromoindole, carbon dioxide, and isobutylene [6] [27]. This thermal deprotection pathway is widely exploited in synthetic chemistry as a mild method for removing the protecting group without the need for acidic conditions [27] [28].

Extended heating above 200°C leads to further decomposition of the indole ring system, with potential formation of various degradation products including brominated aromatic compounds and nitrogen-containing heterocycles [22] [24]. The presence of the bromine substituent may catalyze certain decomposition pathways through radical mechanisms [22].

The compound demonstrates good thermal stability under normal laboratory conditions (room temperature to 40°C), with no significant decomposition observed over extended periods when stored appropriately [25] [26]. This stability profile makes it suitable for routine synthetic applications and purification procedures that involve moderate heating [24] [25].

Chemical Stability Under Reaction Conditions

The chemical stability of 1-Boc-4-bromoindole under various reaction conditions is an important consideration for its use as a synthetic intermediate [22] [24] [6]. The compound demonstrates excellent stability toward basic conditions, with the Boc protecting group remaining intact under treatment with alkoxides, amines, and organolithium reagents at low temperatures [6] [20].

Under acidic conditions, the Boc protecting group becomes increasingly labile, with complete deprotection occurring rapidly in the presence of strong acids such as trifluoroacetic acid or hydrochloric acid [6] [12]. This acid-mediated deprotection is often exploited synthetically to reveal the free indole nitrogen for further functionalization [12] [27].

Neutral reaction conditions provide optimal stability for 1-Boc-4-bromoindole, allowing for a wide range of synthetic transformations without unwanted deprotection [24] [6]. The compound is compatible with most palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitution reactions under appropriately controlled conditions [22] [24].